molecular formula C16H20O B1348817 2-Phenyladamantan-2-ol CAS No. 29480-18-0

2-Phenyladamantan-2-ol

Cat. No. B1348817
CAS RN: 29480-18-0
M. Wt: 228.33 g/mol
InChI Key: FSVUOZUVEZBKGB-UHFFFAOYSA-N
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Description

2-Phenyladamantan-2-ol, also known as 2-Phenyl-2-adamantanol or PAA, is an organic compound with the molecular formula C16H20O. It has a molecular weight of 228.33 g/mol .


Physical And Chemical Properties Analysis

2-Phenyladamantan-2-ol has a molecular formula of C16H20O and a molecular weight of 228.33 g/mol . No further physical and chemical properties were found in the papers retrieved.

Scientific Research Applications

Oxidation and Derivative Synthesis

One application mentioned is the oxidation of 2-Phenyladamantan-2-ol with lead(IV) acetate and iodine to produce oxahomoadamantane derivatives. These derivatives are then subjected to acid-catalyzed cleavage to produce 2-oxaadamantane structures .

Structural Analysis

Another application involves the structural analysis of 2-Phenyladamantan-2-ol . The compound’s structure has been studied and documented, which could be useful in various fields such as crystallography and materials science .

Safety and Hazards

2-Phenyladamantan-2-ol is classified as an irritant . No further safety and hazard information was found in the papers retrieved.

Mechanism of Action

properties

IUPAC Name

2-phenyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVUOZUVEZBKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341219
Record name 2-phenyladamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyladamantan-2-ol

CAS RN

29480-18-0
Record name 2-phenyladamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-ADAMANTAN-2-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 2-Phenyladamantan-2-ol?

A1: 2-Phenyladamantan-2-ol crystallizes in the tetragonal system, specifically within the I41/a space group []. The crystal structure reveals that the molecules form tetramers via intermolecular hydrogen bonds. These tetramers are further held together by van der Waals forces, contributing to the overall stability of the crystal lattice [].

Q2: Are there any spectroscopic studies available on 2-Phenyladamantan-2-ol?

A2: While one of the provided abstracts doesn't offer specific data, it highlights the investigation of 2-Phenyladamantan-2-ol using Polarized FTIR spectroscopy []. This technique is valuable for understanding the vibrational modes of the molecule and its interactions with polarized light, offering insights into its structural features and potential applications.

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